2-Chloropyrimidine
Overview
Description
2-Chloropyrimidine is a significant derivative of pyrimidine, which is extensively utilized in the synthesis of pharmaceuticals and pesticides. It serves as a valuable intermediate for the creation of various 2-substituted pyrimidines .
Synthesis Analysis
The synthesis of 2-chloropyrimidine has been improved for commercial production, indicating its importance in industrial applications . A novel method for synthesizing 2-substituted pyrimidines involves a chlorogermane-functionalised resin, which demonstrates the stability of arylgermane linkers under strongly basic/nucleophilic conditions . Additionally, a concise synthetic route to 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine has been described, showcasing the versatility of 2-chloropyrimidine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 2-chloropyrimidine derivatives has been elucidated using X-ray crystallography. The molecules are based on planar six-membered rings with significant double-bond character in the C—C and C—N bonds within the ring . The crystal structure of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine hydrochloride has been determined, revealing two conjugated aromatic rings that are almost coplanar .
Chemical Reactions Analysis
2-Chloropyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to yield important intermediates for anticancer drugs . The selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions has been successfully attempted, leading to the synthesis of novel multinucleate pyrimidine chalcogen derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloropyrimidine derivatives are characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . The crystal packing of these compounds is stabilized by intermolecular hydrogen bonds and weak π–π stacking interactions . These interactions are crucial for understanding the reactivity and potential biological interactions of 2-chloropyrimidine derivatives.
Scientific Research Applications
Synthesis and Industrial Applications
Synthesis of 2-Chloropyrimidine 2-Chloropyrimidine is a crucial derivative of pyrimidine, extensively utilized in synthesizing medicines and pesticides. It also serves as a valuable intermediate for creating various 2-substituted pyrimidines. Recent improvements in its commercial production process have made it more feasible for large-scale manufacturing (Bai Chun-mei, 2009).
Industrial Scale Production Efficient methodologies have been developed for large-scale preparation of chloropyrimidine and its analogues, promoting the production of these important synthetic intermediates in multi-gram and kilogram batches. This high-yielding protocol is crucial for industrial applications, ensuring a consistent supply of these compounds (Zhihua Sun et al., 2011).
Scientific Research and Technology
Photophysical Studies 2-Chloropyrimidine has been the subject of intensive photophysical studies. Techniques like two-color resonantly enhanced multiphoton ionization (REMPI) and zero kinetic energy (ZEKE) photoelectron spectroscopy have been used to investigate its properties, providing valuable insights into its behavior under different conditions (Yonggang He et al., 2004).
Photochemistry The photochemistry of 2-Chloropyrimidine has been explored, revealing its behavior under UV irradiation and the formation of significant products like 2-hydroxypyrimidine. These studies contribute to a deeper understanding of its chemical properties and potential applications (L. Lindqvist et al., 2002).
Molecular Interactions and Chemical Reactions
Molecular Capture Abilities The molecular capture abilities of 2-Chloropyrimidine have been studied, showing its potential in forming complexes with other compounds like (-)-epigallocatechin-3-O-gallate (EGCg). This suggests its utility in various chemical processes and potential applications in material science (H. Tsutsumi et al., 2019).
Electrochemical Reactions Electrochemical processes involving 2-Chloropyrimidine have been explored, demonstrating its involvement in nucleophilic substitution reactions under microwave irradiation, which is a more efficient method compared to classical heating processes. This highlights its versatility and potential in various chemical synthesis processes (Yie-Jia Cherng, 2002).
Safety And Hazards
2-Chloropyrimidine is hygroscopic . It should be stored in a dark place, sealed in dry, at room temperature . It should be handled with personal protective equipment, and contact with skin and eyes should be avoided . In case of spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Future Directions
While the specific future directions for 2-Chloropyrimidine are not explicitly mentioned in the search results, there is ongoing research in the design of biologically active compounds based on pyrimidines . This suggests that 2-Chloropyrimidine, as a pyrimidine derivative, may continue to be a focus of research in the development of new pharmaceuticals and other biologically active compounds.
Relevant Papers
One relevant paper discusses an expedient synthesis of diverse 2-amino-4-heteroarylpyrimidines via a 2-chloropyrimidine intermediate . This paper could provide further insights into the synthesis and potential applications of 2-Chloropyrimidine.
properties
IUPAC Name |
2-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCQVRBWJWWJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169214 | |
Record name | 2-Chloropyrimidine | |
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Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloropyrimidine | |
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URL | https://haz-map.com/Agents/19588 | |
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Vapor Pressure |
2.48 [mmHg] | |
Record name | 2-Chloropyrimidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19588 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Chloropyrimidine | |
CAS RN |
1722-12-9 | |
Record name | 2-Chloropyrimidine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1722-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloropyrimidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722129 | |
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Record name | 2-Chloropyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43544 | |
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Record name | 2-Chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.473 | |
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Record name | 2-Chloropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94EZW2WL9E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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